4-{[3-(methoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid
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Overview
Description
The compound “4-{[3-(methoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid” is a complex organic molecule. It contains several functional groups, including a methoxycarbonyl group, a phenyl group, a thienyl group (a sulfur-containing heterocycle), an amino group, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the Friedel-Crafts reaction could be used to introduce the phenyl group . The methoxycarbonyl group could potentially be introduced through a reaction with methoxycarbonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl and thienyl groups are aromatic and planar, while the methoxycarbonyl and carboxylic acid groups would introduce polar characteristics to the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic. The compound’s solubility would depend on the balance of its polar (carboxylic acid, methoxycarbonyl) and nonpolar (phenyl, thienyl) groups .Properties
IUPAC Name |
4-[[3-methoxycarbonyl-4-(3-methylphenyl)thiophen-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-10-4-3-5-11(8-10)12-9-24-16(15(12)17(22)23-2)18-13(19)6-7-14(20)21/h3-5,8-9H,6-7H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWTUEJVCCWZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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